5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a bromine atom, a nicotinamide moiety, and a furan ring substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide typically involves multiple steps. One common method starts with the bromination of nicotinamide to introduce the bromine atom at the 5-position. This is followed by the reaction with 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine under appropriate conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted nicotinamides.
Scientific Research Applications
5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- 5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide
Uniqueness
Compared to similar compounds, 5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a furan ring and a nicotinamide moiety
Properties
IUPAC Name |
5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-8-3-12(9(2)20-8)13(18)7-17-14(19)10-4-11(15)6-16-5-10/h3-6,13,18H,7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWYPRAMKITZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC(=CN=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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